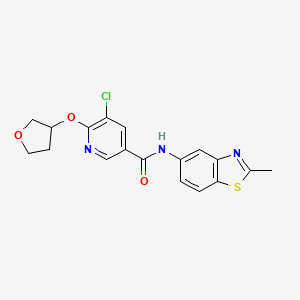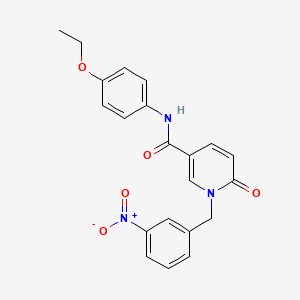![molecular formula C13H10Cl2O2S2 B2957941 (4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane CAS No. 59662-66-7](/img/structure/B2957941.png)
(4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda: 6 -sulfane is a chemical compound with the molecular formula C13H10Cl2O2S2 and a molecular weight of 333.24 -sulfane. This compound is a sulfone analog of 4-chlorophenyl methyl sulfide and is used as an intermediate in the preparation of sulfur-containing xenobiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including the reaction of 4-chlorophenyl methyl sulfide with appropriate oxidizing agents under controlled conditions. The reaction conditions typically involve the use of strong oxidants such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in an acidic medium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using industrial-grade oxidants and reactors designed to handle high temperatures and pressures. The process would be optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Further oxidation can lead to the formation of sulfone derivatives.
Reduction: : Reduction reactions can convert the sulfone group to sulfide.
Substitution: : Substitution reactions can occur at the chloro positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2) in acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles under different reaction conditions.
Major Products Formed
Oxidation: : Sulfone derivatives.
Reduction: : Sulfide derivatives.
Substitution: : Chloro-substituted derivatives.
Aplicaciones Científicas De Investigación
This compound has various applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of other sulfur-containing compounds.
Biology: : Studied for its potential biological activities and interactions with biological molecules.
Medicine: : Investigated for its potential therapeutic properties and use in drug development.
Industry: : Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The specific molecular targets and pathways would depend on the context of its application, such as its role in biological systems or its use in chemical synthesis.
Comparación Con Compuestos Similares
This compound can be compared with other similar compounds, such as 4-chlorophenyl methyl sulfide and 4-(methylsulfonyl)aniline . The uniqueness of this compound lies in its specific structural features and the resulting chemical properties.
List of Similar Compounds
4-Chlorophenyl methyl sulfide
4-(Methylsulfonyl)aniline
Chloromethyl(4-chlorophenyl)dioxo-lambda: 6 -sulfane
Propiedades
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)sulfonylmethylsulfanyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2S2/c14-10-1-5-12(6-2-10)18-9-19(16,17)13-7-3-11(15)4-8-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBXEBMMQCXXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N4-(3-chloro-4-methylphenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2957863.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2957867.png)


![N-[1-(5-fluoro-1-benzofuran-2-yl)ethyl]but-2-ynamide](/img/structure/B2957870.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2957871.png)
![Potassium;[(1S,2R)-2-ethoxycarbonylcyclopropyl]-trifluoroboranuide](/img/structure/B2957874.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2957880.png)
![N-[(1-Aminocyclohexyl)methyl]-2-(trifluoromethyl)thiophene-3-carboxamide;hydrochloride](/img/structure/B2957881.png)
